molecular formula C49H64N12O11 B1673057 Hemorphin-7 CAS No. 152685-85-3

Hemorphin-7

Cat. No.: B1673057
CAS No.: 152685-85-3
M. Wt: 997.1 g/mol
InChI Key: PAJVBIPSWDYNHN-JMJBHNTOSA-N
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Description

Hemorphin-7 is a naturally occurring, endogenous opioid peptide derived from the β-chain of hemoglobin. It is part of the hemorphin family, which exhibits opioid-like activity and has been identified in various tissues and bodily fluids. This compound is known for its potential therapeutic effects, including analgesia, memory enhancement, and blood pressure regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemorphin-7 can be synthesized using solid-phase peptide synthesis (SPPS), specifically the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes deprotection, coupling, and cleavage steps to obtain the final peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain consistency and efficacy of the peptide .

Chemical Reactions Analysis

Types of Reactions: Hemorphin-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic potential .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified hemorphin 7 analogues with improved pharmacokinetic properties and enhanced therapeutic effects .

Scientific Research Applications

Hemorphin-7 has a wide range of scientific research applications across various fields:

Mechanism of Action

Hemorphin-7 exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Hemorphin-7 is compared with other hemorphins and opioid peptides:

This compound stands out due to its unique combination of opioid receptor binding, ACE inhibition, and IRAP interaction, making it a versatile compound with multiple therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54)/t27-,33+,35+,36+,37+,38+,39+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVBIPSWDYNHN-JMJBHNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H64N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

997.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152685-85-3
Record name Hemorphin 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152685853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hemorphin-7
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Hemorphin-7
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Hemorphin-7
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Hemorphin-7
Reactant of Route 5
Hemorphin-7
Reactant of Route 6
Hemorphin-7

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